CYP3cide

説明

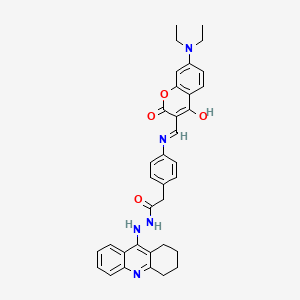

CYP3cide, also known as PF-4981517, is a potent, selective, and time-dependent inhibitor of cytochrome P4503A4 (CYP3A4). It can be used to distinguish the contributions of CYP3A4 versus CYP3A5 in the metabolism of drugs . The IC50 values for Midazolam 1’-hydroxylase activity are 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively .

Molecular Structure Analysis

The molecular formula of this compound is C26H32N8 and its molecular weight is 456.59 . The structure is complex, with multiple nitrogen-containing rings .

Chemical Reactions Analysis

This compound is a mechanism-based inhibitor of CYP3A4 . When investigating its inhibitory properties, an extreme metabolic inactivation efficiency (k inact /K I) of 3300 to 3800 ml • min -1 • μmol -1 was observed .

Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to light yellow color . It is soluble in DMSO .

科学的研究の応用

薬物代謝

CYP3cideは、ヒトCYP3A4の強力で効率的かつ特異的な時間依存性不活性化剤です {svg_1}. This compoundは、薬物の代謝におけるCYP3A4とCYP3A5の相対的な役割を理解するための研究で使用されてきました {svg_2}. これは、CYP3A酵素が薬物代謝において重要な役割を果たし、FDA承認薬の50%以上をクリアランスしているため特に重要です {svg_3}.

反応フェノタイピング

This compoundは、創薬環境における薬物候補の反応フェノタイピングに使用されてきました {svg_4}. これには、薬物の代謝経路とその代謝に関与する酵素を理解することが含まれます。これは、薬物相互作用と個々の薬物反応の変動を予測するために不可欠です {svg_5}.

阻害剤の特性

This compoundは、最も選択的なCYP3A5阻害剤の1つとして特徴付けられています {svg_6}. この選択性は、CYP3A5が薬物代謝に貢献する役割とその臨床的意義を理解するために使用できます {svg_7}.

遺伝子多型の理解

This compoundは、CYP3A5の遺伝子多型が化合物の薬物動態に与える影響を理解するためのツールとして使用できます {svg_8}. これは、遺伝的変異に基づいて個々の薬物反応の変動を予測するのに役立ちます {svg_9}.

CYP3A酵素の役割の解明

This compoundは、薬物の代謝におけるCYP3A4とCYP3A5の相対的な役割を解明するためのin vitroツールとして使用されてきました {svg_10}. これは、薬物代謝に最も関連するCYP3A酵素であるこれらの2つの酵素の差別の役割を理解するのに役立ちます {svg_11}.

新しい阻害剤の開発

This compoundは、選択的なCYP3A5阻害剤として特徴付けられており、さらに選択的なCYP3A5阻害剤の開発を導くことができます {svg_12}. これは、代謝へのCYP3A5の寄与をCYP3A4と正確に決定することを可能にすることができます {svg_13}.

作用機序

Target of Action

CYP3cide, also known as PF-4981517, is a potent, efficient, and specific time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a variety of substances, including many drugs .

Mode of Action

This compound interacts with its primary target, CYP3A4, in a mechanism-based manner . It selectively inhibits CYP3A4, leading to a decrease in the enzyme’s activity . The IC50 values for inhibition of Midazolam 1’-Hydroxylase activity of recombinant CYP3A4 and CYP3A5 by this compound are 0.03 μM and 17 μM, respectively .

Biochemical Pathways

This compound affects the CYP3A4 enzyme, which is involved in the metabolism of a wide range of xenobiotics and endogenous compounds . By inhibiting CYP3A4, this compound can alter the metabolic pathways of substances that are substrates for this enzyme, potentially affecting their downstream effects .

Safety and Hazards

CYP3cide is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

While several selective CYP3A4 inhibitors have been identified, the search for a selective CYP3A5 inhibitor has turned out to be rather challenging . Future endeavors to identify even more selective CYP3A5 inhibitors are warranted to enable accurate determination of CYP3A5 contribution to metabolism versus CYP3A4 .

生化学分析

Biochemical Properties

CYP3cide plays a crucial role in biochemical reactions by inhibiting the activity of CYP3A4, a key enzyme in the cytochrome P450 family. The inhibition of CYP3A4 by this compound is both potent and selective, with an IC50 value of 0.03 μM for midazolam 1’-hydroxylase activity . This compound also interacts with CYP3A5 and CYP3A7, but with significantly higher IC50 values of 17 μM and 71 μM, respectively . This selective inhibition allows researchers to differentiate the metabolic contributions of CYP3A4 from those of CYP3A5 and CYP3A7.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting CYP3A4, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CYP3A4 can lead to altered drug metabolism and potential drug-drug interactions, affecting the overall cellular response to pharmacological treatments . Additionally, this compound’s impact on gene expression and cellular metabolism can provide insights into the role of CYP3A4 in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CYP3A4, leading to the enzyme’s inactivation. This inactivation is time-dependent and results from the formation of a stable complex between this compound and CYP3A4 . The binding of this compound to CYP3A4 prevents the enzyme from metabolizing its substrates, thereby inhibiting its activity. This mechanism-based inhibition is highly efficient, with a kinact/KI value of 3300 to 3800 ml·min−1·μmol−1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on CYP3A4 activity change over time. This compound is stable under experimental conditions and maintains its inhibitory effects on CYP3A4 for extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental setup and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP3A4, affecting the metabolism of various substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound selectively inhibits CYP3A4 without significant off-target effects . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and altered drug metabolism . These dosage-dependent effects highlight the importance of optimizing this compound concentrations in experimental studies to achieve selective inhibition of CYP3A4 while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of CYP3A4-mediated reactions. By inhibiting CYP3A4, this compound affects the metabolism of drugs and other xenobiotics that are substrates of this enzyme . The inhibition of CYP3A4 can lead to changes in metabolic flux and metabolite levels, impacting the pharmacokinetics and pharmacodynamics of co-administered drugs . This compound’s role in these metabolic pathways provides valuable insights into the regulation of drug metabolism and potential drug-drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its inhibitory effects on CYP3A4. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is predominantly located . This localization allows this compound to effectively inhibit CYP3A4 activity within its native cellular environment. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments . The subcellular localization of this compound is crucial for its function as a selective inhibitor of CYP3A4.

特性

IUPAC Name |

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWIMDKOXZZYHH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747404 | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1390637-82-7 | |

| Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04981517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)